molecular formula C12H17BrN2O3 B2641305 Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate CAS No. 2287341-05-1

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate

Cat. No.: B2641305
CAS No.: 2287341-05-1
M. Wt: 317.183
InChI Key: FYASRZYGTJWHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, an azetidine ring, and a bromomethyl-substituted oxazole. This compound is of interest in various fields of scientific research due to its potential reactivity and applications in organic synthesis.

Preparation Methods

The synthesis of tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the oxazole moiety and the bromomethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups.

    Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions under appropriate conditions. Common reagents used in these reactions include bases, acids, and transition metal catalysts. .

Scientific Research Applications

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxazole and azetidine rings may also contribute to the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYASRZYGTJWHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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